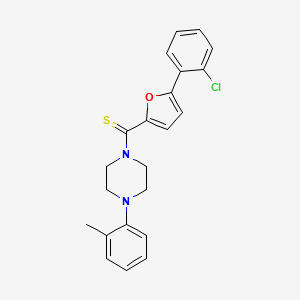

![molecular formula C18H16BrN3O2 B2551007 Ethyl 4-[(4-bromophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate CAS No. 941825-59-8](/img/structure/B2551007.png)

Ethyl 4-[(4-bromophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 4-[(4-bromophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate is a useful research compound. Its molecular formula is C18H16BrN3O2 and its molecular weight is 386.249. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Crystal and Molecular Structure Studies

Ethyl 4-((4-bromophenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxylate, and related compounds have been studied for their crystal and molecular structures through single crystal X-ray diffraction. These studies highlight the potential of such compounds in understanding the stability and molecular interactions of chalcone derivatives, which are known for their diverse biological activities. The detailed analysis of crystal packing and intermolecular interactions provides insights into their reactivity and possible applications in material science and pharmaceuticals (Kaur, Jasinski, Butcher, Yathirajan, Mayekar, & Narayana, 2012).

Neuroprotective Properties and Enzyme Inhibition

Ethyl 4-((4-bromophenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxylate derivatives, such as ITH4012, have shown to possess neuroprotective properties, reducing cell death induced by various stressors in cellular models. These compounds demonstrate an ability to elevate cytosolic calcium concentration, which could be related to their neuroprotective effects. Furthermore, they exhibit acetylcholinesterase-inhibiting activity, highlighting their potential as therapeutic agents for neurodegenerative diseases (Orozco, de los Ríos, Arias, León, García, Marco, Villarroya, & López, 2004).

Ligand Synthesis for Metal Complexes

The compound's structure serves as a basis for synthesizing ligands that are useful in the formation of metal complexes. These ligands, when anchored to semiconductor surfaces, facilitate lower energy electronic absorption, which is crucial for applications in photovoltaics and photocatalysis. The ability to directly synthesize bi- and tridentate ligands containing the naphthyridine moiety underscores the compound's versatility in materials science (Zong, Zhou, & Thummel, 2008).

Antibacterial Activity

Compounds structurally related to Ethyl 4-((4-bromophenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxylate have been explored for their antibacterial activity. Their ability to act against various bacterial strains makes them candidates for further biological study. The exploration of structure-activity relationships provides valuable insights into designing more effective antibacterial agents (Egawa, Miyamoto, Minamida, Nishimura, Okada, Uno, & Matsumoto, 1984).

Synthesis of Heterocyclic Compounds

The synthesis of various heterocyclic compounds, including 1,8-naphthyridines, from Ethyl 4-((4-bromophenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxylate derivatives has been documented. These synthetic routes enable the production of compounds with potential applications in pharmaceuticals and organic electronics, showcasing the broad utility of the naphthyridine framework (Plisson & Chenault, 2001).

Wirkmechanismus

Target of action

Compounds like “Ethyl 4-((4-bromophenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxylate” often target proteins or enzymes in the body. These targets can be receptors, ion channels, or enzymes that play crucial roles in cellular processes .

Mode of action

The compound may interact with its targets by binding to active sites or allosteric sites, causing changes in the target’s function. This can result in the activation or inhibition of the target, leading to changes in downstream cellular processes .

Biochemical pathways

The compound may affect various biochemical pathways depending on its specific targets. For example, if the compound targets an enzyme involved in a specific metabolic pathway, it could alter the production of certain metabolites .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would determine its bioavailability. Factors such as the compound’s solubility, stability, and molecular size can influence how well it is absorbed and distributed in the body .

Result of action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. This could range from changes in cell signaling and gene expression to effects on cell growth and survival .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, certain compounds may be more effective or stable under specific pH conditions .

Eigenschaften

IUPAC Name |

ethyl 4-(4-bromoanilino)-7-methyl-1,8-naphthyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrN3O2/c1-3-24-18(23)15-10-20-17-14(9-4-11(2)21-17)16(15)22-13-7-5-12(19)6-8-13/h4-10H,3H2,1-2H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWLALWUBSVLPHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=C1NC3=CC=C(C=C3)Br)C=CC(=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-[(2Z)-6-methanesulfonyl-2-[(3-phenylpropanoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2550927.png)

![N-(2,3-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide](/img/structure/B2550937.png)

![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-(methylamino)pyrrolidine-2-carboxylic acid](/img/structure/B2550939.png)

![2-chloro-1-[(7Z)-3-(furan-2-yl)-7-(furan-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone](/img/structure/B2550942.png)

![3-(4-Methoxyphenyl)-1-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}propan-1-one](/img/structure/B2550945.png)